molecular formula C13H20N2O4 B2482423 Methyl 3-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]propanoate CAS No. 2361732-26-3

Methyl 3-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]propanoate

Cat. No.: B2482423
CAS No.: 2361732-26-3
M. Wt: 268.313
InChI Key: SORPUVQONRCJAH-UHFFFAOYSA-N
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Description

“Methyl 3-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]propanoate” is a complex organic compound. Based on its name, it likely contains a piperidine ring, which is a common feature in many pharmaceutical drugs .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, likely involves a piperidine ring, a prop-2-enoyl group, and a propanoate ester group. Detailed structural analysis would require experimental data such as NMR, IR, or X-ray crystallography .


Chemical Reactions Analysis

The chemical reactivity of this compound would depend on its exact structure. The presence of the ester group suggests it might undergo hydrolysis, while the carbon-carbon double bond in the prop-2-enoyl group could potentially be involved in addition reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include its size, shape, functional groups, and the presence of any chiral centers .

Mechanism of Action

Without more information, it’s difficult to predict the exact mechanism of action of this compound. If it’s biologically active, its activity would likely depend on how it interacts with biological macromolecules .

Safety and Hazards

The safety and hazards associated with this compound would depend on its biological activity. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

Future research on this compound could involve elucidating its exact structure, synthesizing it in the lab, studying its reactivity, and testing its biological activity .

Properties

IUPAC Name

methyl 3-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O4/c1-3-11(16)15-8-5-10(6-9-15)13(18)14-7-4-12(17)19-2/h3,10H,1,4-9H2,2H3,(H,14,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SORPUVQONRCJAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCNC(=O)C1CCN(CC1)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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